molecular formula C24H26N4O B2745656 N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797574-43-6

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Numéro de catalogue B2745656
Numéro CAS: 1797574-43-6
Poids moléculaire: 386.499
Clé InChI: VOFXSBOTBSCILW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical compounds . The compound also includes a biphenyl group and a carboxamide group .

Applications De Recherche Scientifique

Enzyme Inhibition

N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide derivatives have been explored for their potential in inhibiting various enzymes and receptors, contributing to the understanding of their roles in disease mechanisms and therapeutic interventions. For example, certain piperidine-4-carboxamide inhibitors have shown effectiveness in inhibiting soluble epoxide hydrolase, a key enzyme involved in the metabolism of fatty acids, which could have implications for cardiovascular diseases and metabolic disorders (R. Thalji et al., 2013).

Antagonistic Properties

Studies have also focused on the antagonist properties of related compounds, particularly in the context of cannabinoid receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. This research provides valuable insights into the development of treatments for conditions associated with cannabinoid receptors, such as chronic pain, obesity, and neurological disorders (J. Shim et al., 2002).

Receptor Antagonism and Imaging Applications

The compound's structural derivatives have been evaluated for their receptor antagonistic activities and potential applications in imaging. For example, derivatives have shown efficacy as CGRP receptor antagonists, suggesting potential for treating migraines or other conditions associated with calcitonin gene-related peptide (CGRP) (Reginald O. Cann et al., 2012). Additionally, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been developed as PET tracers for serotonin 5-HT(1A) receptors, highlighting the compound's relevance in neuroimaging and the study of neuropsychiatric disorders (Gonzalo García et al., 2014).

Anti-Angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and tested for their anti-angiogenic and DNA cleavage activities, offering promising avenues for cancer research and therapy. These compounds have shown significant efficacy in blocking blood vessel formation in vivo and exhibited potential as anticancer agents by affecting both angiogenesis and DNA integrity (Vinaya Kambappa et al., 2017).

Propriétés

IUPAC Name

N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-12-23(27-26-18)28-15-13-19(14-16-28)17-25-24(29)22-10-8-21(9-11-22)20-5-3-2-4-6-20/h2-12,19H,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFXSBOTBSCILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.